

Furaptra (Mag-Fura-2): An In-depth Technical Guide for Neuroscience Research

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Compound of Interest

Compound Name: Furaptra

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Introduction

Furaptra, also known as Mag-Fura-2, is a ratiometric fluorescent indicator indispensable for the quantitative measurement of intracellular divalent cations, primarily magnesium (Mg^{2+}), calcium (Ca^{2+}), and zinc (Zn^{2+}). Unlike therapeutic agents, **Furaptra** serves as a powerful research tool, enabling real-time visualization and quantification of ion dynamics within neuronal and other excitable cells. Its ability to undergo a spectral shift upon ion binding allows for ratiometric imaging, a technique that minimizes artifacts from uneven dye loading, photobleaching, and variations in cell thickness, thus providing more accurate and reproducible data.^[1]

In neuroscience, where precise regulation of intracellular ion concentrations is paramount for processes such as neurotransmission, synaptic plasticity, and excitability, **Furaptra** has emerged as a key instrument. It is particularly valuable for studying high-concentration Ca^{2+} transients that would saturate high-affinity indicators, and for dissecting the distinct roles of Mg^{2+} and Zn^{2+} in neuronal function and pathology.^{[2][3]} This guide provides a comprehensive overview of **Furaptra**'s properties, detailed experimental protocols for its application in neuroscience research, and a summary of its quantitative characteristics.

Core Applications in Neuroscience

Furaptra's utility in neuroscience research is extensive, with specific applications in:

- **Measuring Intracellular Magnesium Dynamics:** **Furaptra** allows for the quantification of resting intracellular Mg^{2+} concentrations and the study of depolarization-induced Mg^{2+} surges in neurons.[4] This is crucial for understanding the role of magnesium in modulating enzymatic activities, ion channel function, and ATP-dependent processes.
- **Quantifying High-Concentration Calcium Transients:** With a lower affinity for Ca^{2+} compared to indicators like Fura-2, **Furaptra** is well-suited for measuring large and rapid increases in intracellular Ca^{2+} , such as those occurring in presynaptic terminals during high-frequency stimulation or under excitotoxic conditions.[2][3]
- **Detecting Intracellular Zinc Signaling:** **Furaptra** is a sensitive probe for measuring changes in intracellular Zn^{2+} concentration, which is increasingly recognized as an important signaling ion in the central nervous system.[5][6] It has been used to study Zn^{2+} influx through various channels and its role in synaptic modulation and neurotoxicity.[5][7]
- **Investigating Ion Dynamics in Subcellular Compartments:** The acetoxymethyl (AM) ester form of **Furaptra** allows for loading into the cytoplasm, and under specific experimental conditions, it can be used to infer ion concentrations within organelles like the endoplasmic reticulum.[8][9]

Quantitative Data

The following tables summarize the key quantitative properties of **Furaptra** (Mag-Fura-2).

Property	Value	Reference(s)
Indicator Type	Ratiometric Fluorescent Dye	[10]
Cell Permeability	Membrane-permeant (AM ester form)	[10]
Solubility (AM Ester)	Soluble in DMSO	[10]
Color	Green fluorescence	[10]

Ion	Dissociation Constant (Kd)	Excitation Wavelength (Ion-free / Ion-bound)	Emission Wavelength	Reference(s)
Mg ²⁺	~1.9 mM - 5.3 mM	369 nm / 330 nm	~511 nm	[11]
Ca ²⁺	~25 µM - 50 µM	369 nm / 330 nm	~511 nm	[9]
Zn ²⁺	~20 nM	369 nm / 323 nm	~511 nm	[6]

Experimental Protocols

This section provides a detailed methodology for using **Furaptra** (Mag-Fura-2) AM ester for intracellular ion imaging in cultured neurons.

Reagent Preparation

- **Furaptra** (Mag-Fura-2) AM Stock Solution (1 mM):
 - Prepare a 1 mM stock solution by dissolving 50 µg of **Furaptra** AM in 48 µL of anhydrous dimethyl sulfoxide (DMSO).[12]
 - To aid dissolution, add 2 µL of a 20% Pluronic F-127 solution in DMSO.[12]
 - Vortex the solution for 10-15 minutes to ensure it is fully dissolved.
 - Store the stock solution in small aliquots at -20°C, protected from light and moisture.
- Physiological Saline Solution (e.g., Tyrode's Solution):
 - Prepare a physiological saline solution appropriate for the neuronal culture. Ensure the solution is free of phenol red to minimize background fluorescence.[13]
 - For imaging experiments, supplement the saline with 0.1% bovine serum albumin (BSA). [13]

Cell Loading Procedure

- Grow cortical neurons on glass coverslips pre-coated with poly-ornithine and laminin to ensure cell adhesion during imaging.[13]
- On the day of the experiment, prepare a loading solution by diluting the 1 mM **Furaptra** AM stock solution in the physiological saline to a final concentration of 10 μ M.[12]
- Replace the culture medium with the loading solution.
- Incubate the cells in the dark for 30-60 minutes at 35-37°C in a humidified incubator with 5% CO₂. [12] The optimal loading time may vary depending on the cell type and should be determined empirically.
- After incubation, wash the cells three times with fresh, pre-warmed physiological saline to remove extracellular dye.
- Allow the cells to de-esterify the AM ester for at least 30 minutes at room temperature in the dark. This step is crucial for trapping the active, ion-sensitive form of **Furaptra** inside the cells.[12]

Fluorescence Imaging

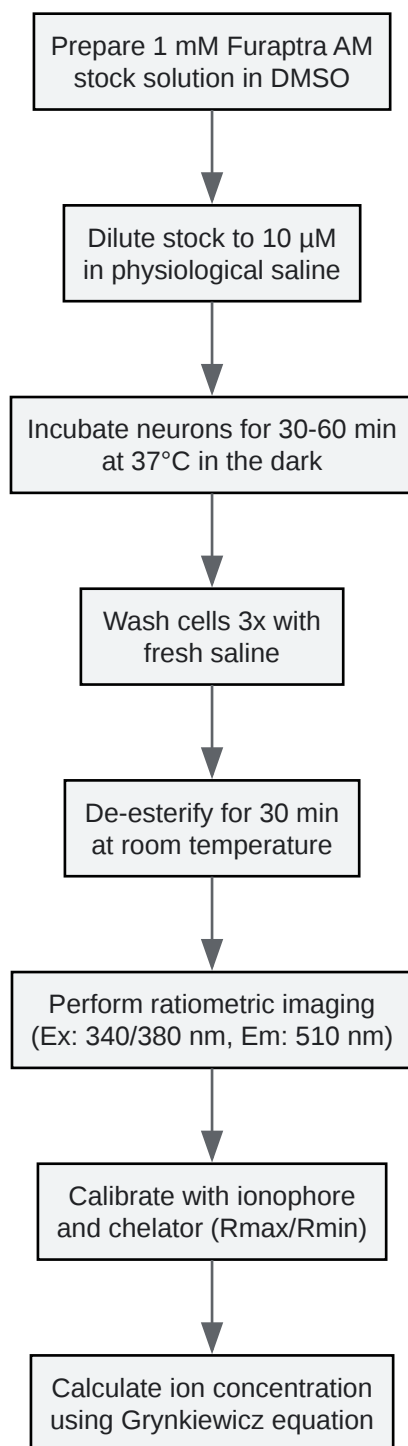
- Mount the coverslip with the loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
- Excite the cells alternately at approximately 340 nm and 380 nm for Ca²⁺ and Mg²⁺ measurements, or at approximately 340 nm and 365 nm for Zn²⁺ measurements, while collecting the emission at ~510 nm.[14]
- Acquire images at a suitable frame rate to capture the dynamics of the ion of interest.
- At the end of the experiment, perform a calibration to convert the fluorescence ratios to ion concentrations.

In Situ Calibration

- To determine the minimum fluorescence ratio (R_{min}), perfuse the cells with a $Ca^{2+}/Mg^{2+}/Zn^{2+}$ -free saline containing a high concentration of a chelator like EGTA or TPEN.
- To determine the maximum fluorescence ratio (R_{max}), perfuse the cells with a saline solution containing a saturating concentration of the ion of interest and an ionophore (e.g., ionomycin for Ca^{2+} and Mg^{2+}).
- Use the Grynkiewicz equation to calculate the intracellular ion concentration from the measured fluorescence ratios.

Mandatory Visualizations

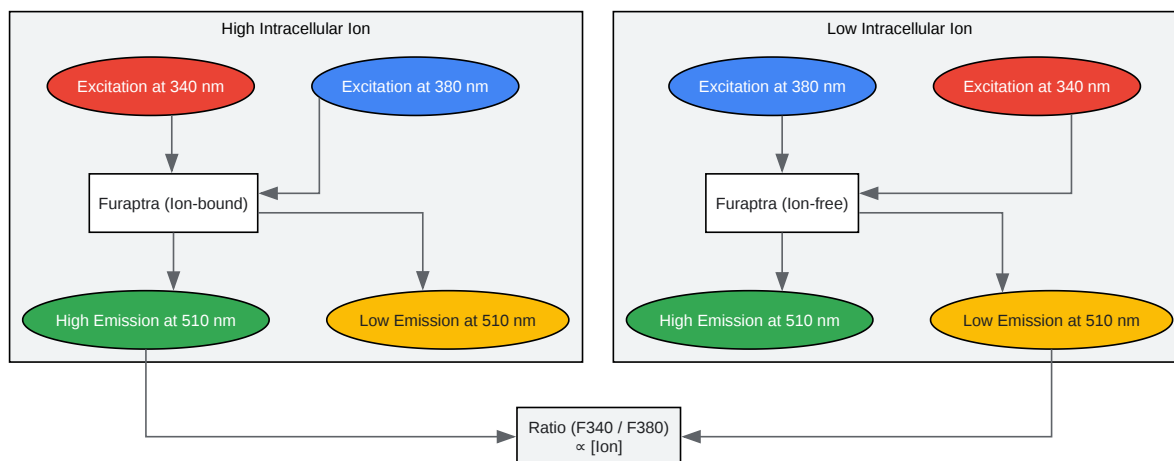
Experimental Workflow for Intracellular Ion Measurement



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Caption: Workflow for measuring intracellular ion concentrations using **Fura2/AM**.

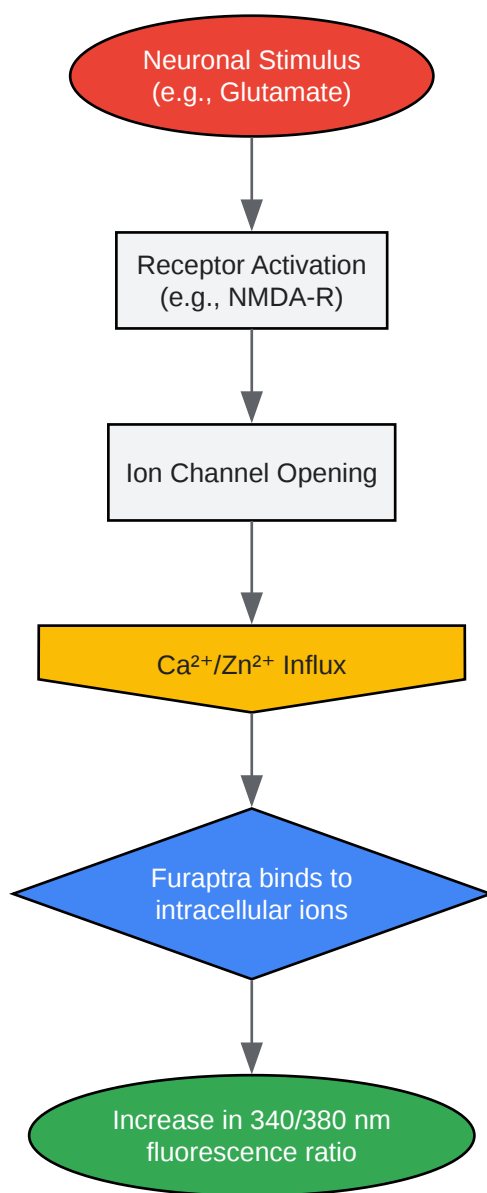
Principle of Ratiometric Fluorescence Measurement



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Caption: Ratiometric measurement principle of **Furaptra**.

Simplified Signaling Pathway for Ion Influx Studies



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Caption: Using **Furaptra** to measure stimulus-induced ion influx in a neuron.

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